![molecular formula C8H14O2 B1338961 6-Methylheptane-2,5-dione CAS No. 13901-85-4](/img/structure/B1338961.png)
6-Methylheptane-2,5-dione
Overview
Description
6-Methylheptane-2,5-dione is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a mono-isotopic mass of 142.099380 Da . It’s also known by its IUPAC name, 6-methyl-2,5-heptanedione .
Molecular Structure Analysis
The molecular structure of 6-Methylheptane-2,5-dione consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 220.2±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Physical And Chemical Properties Analysis
6-Methylheptane-2,5-dione has several physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 220.2±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 39.1±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 155.2±3.0 cm3 .Scientific Research Applications
Organic Synthesis
6-Methylheptane-2,5-dione is an important raw material and intermediate used in Organic Synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs, polymers, and other chemical products .
Pharmaceutical Industry
In the Pharmaceutical Industry , 6-Methylheptane-2,5-dione serves as a crucial intermediate . It can be used in the synthesis of active pharmaceutical ingredients (APIs), aiding in the production of a wide range of medications .
Retrosynthetic Analysis
6-Methylheptane-2,5-dione can be used in Retrosynthetic Analysis . This is a method used in organic chemistry to plan the synthesis of complex molecules by breaking them down into simpler ones . The compound can serve as a building block in the design of efficient synthetic routes .
Safety and Hazards
The safety data sheet for 6-Methylheptane-2,5-dione indicates that it is a combustible liquid. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
6-methylheptane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVBVPTAONFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461521 | |
Record name | 6-methylheptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13901-85-4 | |
Record name | 6-methylheptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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